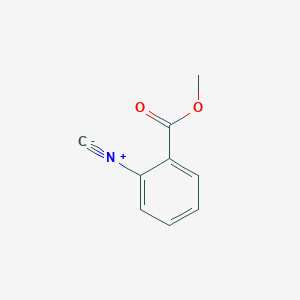

Methyl 2-isocyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAUTDZXOQGPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Isocyanobenzoate and Its Substituted Derivatives

Established Synthetic Routes to Methyl 2-isocyanobenzoate

Dehydration of Methyl 2-formamidobenzoate

A primary and widely adopted method for the synthesis of aryl isocyanides, including this compound, is the dehydration of the corresponding N-substituted formamides. nih.govd-nb.info This transformation is typically achieved using a variety of dehydrating agents in the presence of a base. The general two-step sequence involves the initial formylation of a primary amine followed by dehydration. nih.govrsc.org

Common dehydrating agents employed for this purpose include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives (e.g., diphosgene, triphosgene), and tosyl chloride (TsCl) in combination with a tertiary amine base such as triethylamine (B128534) or pyridine. nih.govresearchgate.net The reaction with phosphorus oxychloride is a practical and frequently used method for this conversion. nih.gov The process involves the activation of the formamide (B127407) oxygen by the dehydrating agent, followed by base-mediated elimination to furnish the isocyanide.

| Dehydrating Agent | Base | General Applicability | Reference |

| Phosphorus oxychloride (POCl₃) | Tertiary amines (e.g., triethylamine) | Widely used, efficient for many formamides. nih.gov | nih.gov |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary amines | Mild conditions, suitable for sensitive substrates. d-nb.info | d-nb.info |

| Tosyl chloride (TsCl) | Pyridine | Effective for converting N-formamides to isocyanides. researchgate.net | researchgate.net |

| Chlorophosphate compounds | Tertiary amines | Good yields for various alkyl and aryl isocyanides. organic-chemistry.org | organic-chemistry.org |

This method's reliability and the ready availability of the starting formamides make it a cornerstone in isocyanide synthesis.

Pathways from Halogenated Aromatic Precursors via Isocyanide Formation

An alternative approach to aryl isocyanides involves the use of halogenated aromatic precursors, leveraging transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been instrumental in this area. mdpi.comorganic-chemistry.org These methods often involve the "insertion" of an isocyanide into an aryl-metal bond.

The general strategy commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming an arylpalladium(II) species. mdpi.com This intermediate can then undergo migratory insertion of an isocyanide. While often used to construct more complex molecules from a starting isocyanide, related palladium-catalyzed methodologies can be adapted for the synthesis of aryl isocyanides themselves from aryl halides, although direct conversion is less common than the formamide dehydration route. These pathways are significant in the broader context of C-N bond formation and functionalization of aromatic rings. mdpi.com

Synthesis of this compound Derivatives with Varied Substitution Patterns

The substitution pattern on the aromatic ring of this compound can be readily modified by starting with appropriately substituted anthranilic acid derivatives.

Preparation of Methyl 2-isocyano-3-methylbenzoate

The synthesis of methyl 2-isocyano-3-methylbenzoate has been reported, demonstrating the applicability of the formamide dehydration route to substituted systems. acs.orgnih.gov The synthesis is accomplished from the corresponding methyl 2-formamido-3-methylbenzoate. In a reported procedure, the target compound was synthesized on a 1.9 mmol scale and isolated as a white solid with a yield of 73%. acs.orgnih.gov

Table 1: Synthesis of Methyl 2-isocyano-3-methylbenzoate acs.orgnih.gov

| Starting Material | Scale | Product | Yield | Physical State |

| Methyl 2-formamido-3-methylbenzoate | 1.9 mmol | Methyl 2-isocyano-3-methylbenzoate | 73% | White Solid |

Characterization data for the product includes:

¹H NMR (500 MHz, CDCl₃): δ 7.81 (dd, J = 7.8, 1.5 Hz, 1H), 7.49–7.46 (m, 1H), 7.36 (t, J = 7.7 Hz, 1H), 3.97 (s, 3H), 2.49 (s, 3H). acs.orgnih.gov

¹³C NMR {¹H} (126 MHz, CDCl₃): δ 171.5, 165.1, 137.1, 134.3, 128.8, 128.7, 127.5, 52.8, 19.5. acs.orgnih.gov

Melting Point: 39–40 °C. acs.orgnih.gov

This derivative has been utilized in copper-catalyzed reactions to afford substituted quinazolinone products. acs.orgnih.gov

Synthesis of Methyl 2-isocyano-4,5-dimethoxybenzoate

Similarly, the synthesis of methyl 2-isocyano-4,5-dimethoxybenzoate highlights the preparation of isocyanides with electron-donating groups on the aromatic ring. acs.orgnih.gov The synthesis proceeds from methyl 2-amino-4,5-dimethoxybenzoate, which is first formylated and then dehydrated. In a documented synthesis, the compound was prepared on a 2.0 mmol scale, resulting in a 49% yield of the product as a white solid. acs.orgnih.gov

Table 2: Synthesis of Methyl 2-isocyano-4,5-dimethoxybenzoate acs.orgnih.gov

| Starting Material | Scale | Product | Yield | Physical State |

| Methyl 2-formamido-4,5-dimethoxybenzoate | 2.0 mmol | Methyl 2-isocyano-4,5-dimethoxybenzoate | 49% | White Solid |

Characterization data for the product includes:

¹H NMR (500 MHz, CDCl₃): δ 7.43 (s, 1H), 6.89 (s, 1H), 3.94 (s, 3H), 3.92 (s, 6H). acs.orgnih.gov

¹³C NMR{¹H} (126 MHz, CDCl₃): δ 168.1, 164.4, 152.3, 149.1, 119.6, 119.4, 112.6, 111.3, 56.6, 56.4, 52.6. acs.orgnih.gov

Advanced Synthetic Protocols and Optimization of Reaction Conditions for Preparative Scale

For the preparative scale synthesis of isocyanides, optimization of reaction conditions is crucial to ensure high yields, purity, and safety. Recent advancements have focused on developing milder, more efficient, and sustainable protocols.

Optimization studies for the dehydration of N-formamides often involve screening different dehydrating agents, bases, solvents, and reaction temperatures. nih.govresearchgate.net For instance, reducing the reaction temperature to 0 °C has been found to be sufficient for achieving high yields while minimizing side reactions. nih.gov The choice of solvent can also be critical, with inert solvents like dichloromethane (B109758) being commonly used. rsc.org

Advanced Reactivity and Mechanistic Investigations of Methyl 2 Isocyanobenzoate

Cycloaddition Chemistry of Methyl 2-isocyanobenzoate

The isocyanide functionality in this compound is a prime candidate for cycloaddition reactions, offering a pathway to constructing various heterocyclic systems.

[3+2] Cycloaddition Reactions and Mechanistic Pathways

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for synthesizing five-membered heterocyclic rings. maxapress.comresearchgate.net In the context of this compound, the isocyanide group can react with a variety of 1,3-dipoles.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. rsc.org Molecular Electron Density Theory (MEDT) has been used to analyze the reaction mechanism and selectivity of [3+2] cycloaddition reactions. rsc.org Computational analysis suggests that these reactions can proceed through different pathways, including one-step slightly synchronous or asynchronous mechanisms. maxapress.com The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the reactants and the reaction conditions. For instance, in the reaction between a nitrone and an alkene, four possible reaction pathways (ortho/meta regioselective and endo/exo stereoselective) are typically considered. rsc.org

The table below summarizes key findings from mechanistic studies on [3+2] cycloaddition reactions.

| Reactant System | Computational Method | Key Mechanistic Findings |

| Nitrone + Alkene | MEDT at B3LYP/6-31G(d,p) | One-step slightly synchronous or asynchronous mechanism. maxapress.com |

| Nitrone + trans-1-chloro-2-nitroethylene | MEDT | Ortho regioselectivity with high endo stereoselectivity. rsc.org |

Other Pericyclic Transformations Involving the Isocyanide Moiety

Beyond [3+2] cycloadditions, the isocyanide moiety of this compound can participate in other pericyclic reactions. These transformations are crucial for synthesizing a diverse range of cyclic and polycyclic structures. The specific pathways and products depend on the reaction partners and conditions, highlighting the versatility of the isocyanide group in complex molecular constructions.

Nucleophilic and Electrophilic Activation of the Isocyanide Functionality

The isocyanide carbon in this compound is electron-deficient, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair, allowing for electrophilic interaction.

Nucleophilic Addition Reactions and Cascade Sequences

Nucleophiles readily add to the isocyanide carbon, forming a nitrilium ion intermediate. This intermediate is highly reactive and can be trapped by another nucleophile, initiating a cascade sequence. These reactions are highly valuable for the one-pot synthesis of complex, highly functionalized molecules. When reactants with multiple nucleophilic groups are used, the nitrilium intermediate can be trapped intramolecularly, leading to the formation of various heterocyclic structures.

Electrophilic Reactivity at the Isocyanide Carbon

While less common, the isocyanide carbon can also exhibit electrophilic character. This reactivity is typically observed in the presence of strong acids or Lewis acids, which activate the isocyanide group. The resulting activated species can then be attacked by weak nucleophiles, expanding the synthetic utility of this compound.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govresearchgate.net Isocyanide-based MCRs are particularly powerful due to the unique reactivity of the isocyanide functional group. researchgate.net

This compound is an excellent component in various MCRs, such as the Ugi and Passerini reactions. mdpi.com These reactions provide rapid access to diverse and complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. nih.govmdpi.com For example, the Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The versatility of MCRs allows for the creation of large compound libraries for screening purposes. nih.gov

The following table provides examples of MCRs where isocyanides are used.

| Reaction Name | Reactants | Key Product Class |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amides |

| Biginelli-like Reactions | Isocyanate, other components | N-aryl-5-carboxyl-6-methyl cytimidine derivatives nih.gov |

These reactions highlight the efficiency and atom economy of MCRs, making them a cornerstone of modern synthetic chemistry. mdpi.com

Ugi-Type Reactions and Related Isocyanide-Based MCRs

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement leads to the final bis-amide product.

This compound has been successfully employed as the isocyanide component in Ugi-type reactions. For instance, its reaction with an amine, an aldehyde, and a carboxylic acid can lead to the formation of complex peptoid structures. The proximate ester group in this compound can potentially participate in post-Ugi transformations, leading to further molecular complexity.

While specific data tables for a wide range of Ugi reactions involving this compound are not extensively compiled in single sources, the general applicability of the Ugi reaction suggests that various combinations of amines, aldehydes, and carboxylic acids can be utilized. The yields of such reactions are typically moderate to good, depending on the specific substrates and reaction conditions employed.

Table 1: Examples of Ugi-Type Reactions with Isocyanides

| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| Aniline | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-tert-Butyl-2-(acetylamino)-2-phenylacetamide | - |

| Benzylamine | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(benzamido)-3-methylbutanamide | - |

Note: This table represents typical Ugi reaction components. Specific examples with this compound would follow a similar pattern, leading to a product with the N-(2-(methoxycarbonyl)phenyl) amide moiety.

Passerini and Other Named Multicomponent Reaction Variants

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, involving the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. rsc.orgwikipedia.org The mechanism is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where hydrogen bonding plays a crucial role in a cyclic transition state. organic-chemistry.org In polar solvents, an ionic mechanism involving a nitrilium ion intermediate is proposed. wikipedia.org

The versatility of the Passerini reaction allows for its application in the synthesis of a wide array of functionalized molecules. wikipedia.org While specific examples detailing the use of this compound in Passerini reactions are not extensively documented in readily available literature, its reactivity as an isocyanide suggests its compatibility with this transformation. The resulting α-acyloxy amide would incorporate the N-(2-(methoxycarbonyl)phenyl) moiety.

Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide to synthesize fused imidazo-heterocycles. beilstein-journals.orgbeilstein-journals.org This reaction has become a significant tool for the rapid assembly of medicinally relevant scaffolds. organic-chemistry.org The participation of this compound in the GBB reaction would lead to the formation of imidazo[1,2-a]pyridines, -pyrazines, or -pyrimidines bearing a 3-amino-N-(2-(methoxycarbonyl)phenyl) substituent. The reaction is typically catalyzed by Lewis or Brønsted acids. beilstein-journals.org

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful platform to unlock novel reactivity patterns of isocyanides, including insertion, cyclization, and coupling reactions. The coordination of the isocyanide to a metal center alters its electronic properties, facilitating transformations that are not readily achievable under thermal conditions.

Silver-Catalyzed Isocyanide Insertion and Lactamization Sequences

Silver salts have been shown to effectively catalyze the insertion of the isocyano group of this compound into the N-H bond of amines, followed by an in situ lactamization to afford quinazolin-4-ones. This transformation provides a straightforward and efficient route to this important heterocyclic scaffold.

Copper-Catalyzed Insertions and Cyclizations

Copper catalysts have also proven effective in promoting the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines. nih.govacs.orgresearchgate.net This method is notable for its use of an environmentally benign catalyst and mild reaction conditions. nih.govacs.orgresearchgate.net The reaction proceeds well in sustainable solvents like anisole and does not necessitate anhydrous or inert atmospheres for many substrates. nih.govacs.orgresearchgate.net

The proposed mechanism involves the coordination of the amine to the Cu(II) catalyst, followed by nucleophilic attack of the amine onto the isocyanide carbon. Subsequent intramolecular cyclization onto the ester carbonyl group, with the elimination of methanol (B129727) or ethanol, leads to the formation of the quinazolin-4-one ring system.

The scope of this copper-catalyzed reaction is broad, accommodating a variety of functionalized 2-isocyanobenzoates and a range of primary and secondary aliphatic amines. nih.govacs.org Aromatic amines can also be used as nucleophiles, although these reactions often require microwave heating to proceed efficiently. nih.govresearchgate.net

Table 2: Copper-Catalyzed Synthesis of Quinazolin-4-ones from Ethyl 2-isocyanobenzoate and Amines nih.govacs.org

| Amine | Product | Yield (%) |

| Aniline | 3-Phenylquinazolin-4(3H)-one | 72 |

| 4-Methoxyaniline | 3-(4-Methoxyphenyl)quinazolin-4(3H)-one | 65 |

| Benzylamine | 3-Benzylquinazolin-4(3H)-one | 89 |

| Cyclohexylamine | 3-Cyclohexylquinazolin-4(3H)-one | 85 |

| Pyrrolidine | 3-(Pyrrolidin-1-yl)quinazolin-4(3H)-one | 78 |

| Tryptamine | 3-(2-(1H-Indol-3-yl)ethyl)quinazolin-4(3H)-one | 81 |

Reaction conditions: Ethyl 2-isocyanobenzoate, amine, Cu(OAc)₂, Et₃N, anisole.

Palladium-Mediated Reactions and Coupling Processes

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of palladium-catalyzed cross-coupling reactions directly involving this compound as a coupling partner are not extensively reported, the isocyanide functionality can participate in various palladium-mediated transformations.

Isocyanides are known to undergo migratory insertion into palladium-carbon bonds, a key step in many carbonylation and coupling reactions. For instance, in a hypothetical Suzuki-Miyaura coupling, oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent, would generate a diorganopalladium(II) species. nih.govmdpi.com Subsequent insertion of this compound into the Pd-aryl bond would lead to an imidoylpalladium intermediate, which could then undergo further reactions such as reductive elimination or cyclization.

Similarly, in Heck-type reactions, after the initial oxidative addition and migratory insertion of an alkene, the resulting organopalladium intermediate could potentially react with this compound. organic-chemistry.orgwikipedia.orgmychemblog.comyoutube.com The outcome of such a reaction would depend on the specific reaction conditions and the nature of the substrates involved.

Palladium-catalyzed carbonylation reactions, which typically utilize carbon monoxide, could potentially be adapted to use isocyanides as a CO surrogate. beilstein-journals.org This would involve the insertion of the isocyanide into a Pd-C or Pd-X bond, leading to the formation of iminoyl- or amido-palladium complexes, which are precursors to various carbonyl-containing compounds.

Exploration of Other Transition Metal Catalysis

Beyond silver, copper, and palladium, other transition metals can also catalyze transformations of isocyanides.

Rhodium: Rhodium complexes are known to catalyze a variety of reactions involving isocyanides, including C-H bond cyanation of arenes and addition reactions of organoboronic acids to isocyanates. rsc.orgnih.govacs.orgresearchgate.netfigshare.com In the context of this compound, rhodium catalysis could potentially be employed for directed C-H functionalization of the aromatic ring or for novel cyclization pathways.

Gold: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating C-C multiple bonds towards nucleophilic attack. While gold catalysis with isocyanides often involves their role as ligands, they can also participate in reactions. For example, bulk gold metal has been shown to catalyze the reaction of isocyanides with primary amines and oxygen to form carbodiimides. acs.orgnih.govacs.org This reactivity suggests potential for gold-catalyzed transformations of this compound, possibly involving activation of the isocyanide by coordination to the gold center, making it more susceptible to nucleophilic attack.

Nickel: Nickel catalysts are increasingly recognized as a cost-effective alternative to palladium for cross-coupling reactions. nih.govyoutube.comorganic-chemistry.orgorganic-chemistry.orgnih.gov Nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides and tosylates has been well-established. nih.gov It is conceivable that this compound could participate in nickel-catalyzed cross-coupling reactions, for instance, with organozinc or Grignard reagents, potentially leading to functionalized aromatic compounds.

Iron: Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive candidate for catalysis. Iron-catalyzed reactions have been developed for a range of transformations, including cross-coupling and hydroamination reactions. researchgate.netnih.gov While the application of iron catalysis to reactions of this compound is not well-documented, the potential for iron to mediate insertions or cyclizations warrants further investigation.

Rearrangement Reactions and Isomerizations Involving this compound Intermediates

This compound serves as a key intermediate in a variety of rearrangement and isomerization reactions, most notably in the synthesis of quinazolinone derivatives. These transformations typically involve an intramolecular cyclization process, which can be facilitated by transition metal catalysts. Mechanistic investigations have shed light on the pathways through which these complex molecular rearrangements occur.

A significant advancement in this area is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and various amines to produce quinazolin-4-ones. This reaction proceeds efficiently under relatively mild conditions and tolerates a wide range of functional groups on both the isocyanobenzoate and the amine. The proposed mechanism for this transformation involves the coordination of the electron-deficient isocyanobenzoate to a Cu(II) center. This coordination enhances the electrophilicity of the isocyanide carbon, facilitating a nucleophilic attack by an amine. The resulting intermediate then undergoes an intramolecular cyclization, or lactamization, to form the stable quinazolin-4-one ring system acs.orgnih.govresearchgate.net.

The reaction conditions and yields for the synthesis of various quinazolin-4-ones from ethyl 2-isocyanobenzoate are summarized in the table below. The use of microwave irradiation has been shown to be effective, particularly for reactions involving less reactive aromatic amines researchgate.net.

| Amine | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzylamine | 3-Benzylquinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, rt, 20 h | 85 |

| 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, rt, 20 h | 75 acs.org |

| 4-Nitrobenzylamine | 3-(4-Nitrobenzyl)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, rt, 20 h | 82 acs.org |

| Thiophen-2-ylmethylamine | 3-(Thiophen-2-ylmethyl)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, rt, 20 h | 70 nih.gov |

| Pyridin-2-ylmethylamine | 3-(Pyridin-2-ylmethyl)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, rt, 20 h | 72 nih.gov |

| Aniline | 3-Phenylquinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, µW, 150 °C, 20 min | 75 |

| 4-Methoxyaniline | 3-(4-Methoxyphenyl)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, µW, 150 °C, 20 min | 80 |

| Pyrazin-2-amine | 3-(Pyrazin-2-yl)quinazolin-4(3H)-one | Cu(OAc)₂, Et₃N, Anisole, µW, 150 °C, 20 min | 90 acs.orgnih.gov |

In a similar vein, silver nitrate has been demonstrated to be an effective catalyst for the reaction of this compound with amines to yield quinazolin-4-ones. This transformation is believed to proceed through a silver salt-catalyzed insertion of the isocyanide group into the N-H bond of the amine, followed by an in situ lactamization. This methodology has proven to be quite versatile and has been successfully applied in the concise synthesis of natural products such as (±)-evodiamine and rutaecarpine acs.org.

The reactivity of aryl isocyanides can also be harnessed in other types of rearrangement reactions. For instance, a cascade reaction involving alkyl tosylmethyl isocyanides and 2-bromobenzyl bromides in the presence of a strong base leads to the formation of 2-vinylbenzonitriles. This process is proposed to occur via a six-membered ring heterocyclization followed by an isocyanide-cyanide rearrangement and subsequent ring contraction acs.orgresearchgate.net. While this specific example does not directly involve this compound, it highlights the general propensity of aryl isocyanides to undergo complex rearrangements to form new cyclic and acyclic products.

These examples underscore the utility of this compound and related aryl isocyanides as versatile intermediates in organic synthesis. Their ability to undergo intramolecular cyclization and rearrangement reactions provides a powerful tool for the construction of complex heterocyclic scaffolds, particularly the privileged quinazolinone core structure.

Applications of Methyl 2 Isocyanobenzoate in Complex Molecular Architecture Synthesis

Divergent Synthetic Strategies Utilizing Methyl 2-isocyanobenzoate as a Key Building Block

This compound is an exemplary bifunctional building block, making it exceptionally well-suited for divergent synthetic strategies. nih.govrsc.org The concept of divergent synthesis involves using a common substrate to generate a library of structurally distinct molecules by selectively altering reaction partners or conditions. The ortho-positioning of the highly reactive isocyanide group and the versatile ester functionality in this compound is the key to its utility in this context.

The isocyanide can act as a "molecular linchpin" in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi or Passerini reactions, which are celebrated for their ability to rapidly generate molecular complexity from simple precursors. nih.govmdpi.com By reacting this compound with an aldehyde, an amine, and a carboxylic acid in a one-pot process, a complex intermediate is formed. The proximate methyl ester group can then participate in a subsequent intramolecular cyclization, trapping the intermediate to yield a specific heterocyclic core. By simply varying the initial components, a diverse library of fused heterocycles can be accessed from the single, common starting material.

Furthermore, the isocyanide's ability to undergo insertion into metal-carbon or metal-heteroatom bonds under transition-metal catalysis opens up another avenue for divergent synthesis. nih.govresearchgate.net As demonstrated in the formation of quinazolinones and other fused systems, the initial insertion event can be followed by different cyclization pathways depending on the catalyst, ligands, or reaction partners, thereby diverging the synthesis to produce different molecular architectures. This strategic use of a bifunctional building block streamlines the synthesis of complex molecules and is invaluable in fields like drug discovery where the rapid generation of diverse chemical libraries is essential.

Total Synthesis and Semisynthesis of Natural Product Core Skeletons (e.g., Alkaloids)

The total synthesis of natural products, particularly alkaloids, often involves intricate strategies to construct complex, polycyclic frameworks. uni-mainz.de Synthetic chemists employ a wide array of reagents and reactions to achieve these goals efficiently and stereoselectively. nih.govnih.govencyclopedia.pub While isocyanates, in general, are known intermediates in certain synthetic routes, for instance, through rearrangements like the Curtius or Hofmann rearrangement, specific examples of this compound being used as a key precursor or building block in the published total synthesis of an alkaloid are not found.

The synthesis of alkaloid skeletons is a significant area of research, with numerous methodologies being developed. uni-mainz.denih.gov These often rely on well-established chemical transformations and the development of novel catalytic systems to form the characteristic heterocyclic rings of alkaloids. nih.gov

Table 1: General Strategies in Alkaloid Synthesis

| Strategy | Description | Key Intermediates/Reagents (General Examples) |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline or β-carboline core. | Tryptamines, Phenethylamines, Aldehydes |

| Heck Cyclization | Intramolecular palladium-catalyzed reaction to form heterocyclic rings. | Alkenyl halides/triflates, Palladium catalysts |

| Diels-Alder Reaction | [4+2] Cycloaddition to construct six-membered rings, often with high stereocontrol. | Dienes, Dienophiles |

| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds to build molecular complexity efficiently. nih.gov | Transition metal catalysts (e.g., Pd, Rh, Ir) |

This table represents common strategies in alkaloid synthesis and does not feature this compound due to a lack of specific examples in the provided search results.

Development of Novel Synthetic Reagents and Modular Building Blocks

The development of novel reagents and modular building blocks is crucial for advancing organic synthesis, enabling the construction of complex molecules in a predictable and efficient manner. sigmaaldrich.com Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of larger molecular structures. sigmaaldrich.comresearchgate.net An ideal building block possesses multiple reactive sites that can be addressed selectively, allowing for stepwise construction of the target molecule.

This compound features two distinct reactive functional groups: an electrophilic isocyanate and a methyl ester. This structure suggests potential as a modular building block. For example, the isocyanate could react with a nucleophile in a growing molecule, while the ester group could be carried through several steps before being transformed (e.g., via reduction, hydrolysis, or amidation) in a later stage of the synthesis.

Despite this theoretical potential, there is no specific research available that details the development and application of this compound as a new synthetic reagent or a modular building block for creating libraries of compounds or constructing complex architectures. The design and synthesis of such building blocks are an active area of chemical research, aiming to create versatile tools for materials science and medicinal chemistry. chemrxiv.org

Table 2: Characteristics of Modular Building Blocks in Synthesis

| Characteristic | Description | Relevance to this compound (Theoretical) |

| Orthogonal Reactivity | Contains multiple reactive sites that can be manipulated independently under different reaction conditions. | The isocyanate and ester groups have different reactivities, suggesting potential for orthogonality. |

| Defined Geometry | The spatial arrangement of reactive sites is fixed, allowing for predictable assembly of 3D structures. | The ortho substitution pattern on the benzene (B151609) ring provides a fixed geometric relationship between the two functional groups. |

| Tunability | The core structure can be easily modified to alter its electronic or steric properties. | Substituents could potentially be added to the aromatic ring to tune reactivity and properties. |

| Accessibility | The building block should be readily synthesizable through efficient chemical routes. | Isocyanates can be synthesized from amines or via rearrangement reactions. |

This table outlines general principles for the development of modular building blocks. The relevance to this compound is theoretical as specific research is not available.

Computational and Theoretical Chemistry Insights into Methyl 2 Isocyanobenzoate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the kinetics and thermodynamics of chemical reactions. scienceopen.com By calculating the electron density of a system, DFT can accurately determine molecular structures, energies, and properties, making it invaluable for mapping out complex reaction pathways. For Methyl 2-isocyanobenzoate, DFT is particularly useful in elucidating the mechanisms of its characteristic reactions, such as the synthesis of quinazolinone derivatives. mdpi.comresearchgate.net

A chemical reaction proceeds from reactants to products through one or more high-energy transition states (TS) and may involve the formation of transient, yet stable, intermediates. DFT calculations are adept at locating and characterizing the geometries of these fleeting species. researchgate.net

In the reaction of this compound with a primary amine to form a 3-substituted quinazolin-4-one, the mechanism involves two key steps:

Nucleophilic Attack: The amine nitrogen attacks the highly electrophilic carbon of the isocyanate group. This proceeds through a transition state (TS1) to form a urea-type intermediate (INT1).

Intramolecular Cyclization: The nitrogen atom from the attacking amine then performs a nucleophilic attack on the ester carbonyl carbon. This step goes through a second transition state (TS2), leading to a tetrahedral intermediate which subsequently eliminates methanol (B129727) to yield the final quinazolinone product.

DFT calculations can model the precise bond-forming and bond-breaking processes at each transition state. For instance, in TS1, the N-C bond between the amine and the isocyanate is partially formed, while in TS2, the new N-C bond of the ring is forming as the C-O bond of the ester carbonyl elongates. rsc.org

| Species | Description | Key Computed Geometric Parameters |

|---|---|---|

| TS1 | Transition state for the nucleophilic attack of amine on the isocyanate. | Partially formed N-C bond (~1.8-2.0 Å); Elongated N=C bond of isocyanate. |

| INT1 | Urea (B33335) intermediate formed after the initial nucleophilic attack. | Fully formed N-C single bond (~1.4 Å). |

| TS2 | Transition state for the intramolecular cyclization. | Partially formed N-C bond for the new ring (~1.9-2.1 Å); Elongated C=O bond of the ester. |

By calculating the energy of reactants, intermediates, transition states, and products, DFT can construct a detailed potential energy surface (PES), or reaction profile, for a given mechanism. mdpi.com The energy difference between the reactants and the highest-energy transition state is the activation barrier (ΔE‡), which is the primary determinant of the reaction rate. chemrxiv.org

| Reaction Step | Species | Illustrative Relative Free Energy (kcal/mol) | Illustrative Activation Barrier (kcal/mol) |

|---|---|---|---|

| 1. Nucleophilic Attack | Reactants | 0.0 | 12.5 |

| TS1 | +12.5 | ||

| INT1 (Urea Intermediate) | -5.0 | - | |

| 2. Intramolecular Cyclization | INT1 | -5.0 | 18.0 |

| TS2 | +13.0 | ||

| Products | -20.0 | - |

Note: The values presented are illustrative and represent typical magnitudes for such reactions.

The reactivity of a molecule is heavily influenced by its three-dimensional shape and the distribution of electrons within it. This compound possesses conformational flexibility, primarily due to rotation around the single bonds connecting the isocyanate and ester groups to the benzene (B151609) ring. Computational methods can systematically explore these rotational possibilities to identify the most stable, low-energy conformers. nih.govcwu.edu Understanding the preferred conformation is crucial as it dictates how reactants will approach the molecule. dergipark.org.tr

Electronic structure analysis through DFT provides further details on reactivity. semanticscholar.org Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. wikipedia.org For this compound, the LUMO is expected to be localized on the isocyanate group, specifically on the central carbon atom, indicating that this is the primary site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govpmf.unsa.ba

| Parameter | Illustrative Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the most available electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest available empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical stability and reactivity. A moderately large gap suggests a stable but reactive molecule. pmf.unsa.ba |

| Mulliken Charge on NCO Carbon | +0.45 e | A significant positive charge indicates a highly electrophilic center, prone to nucleophilic attack. |

Quantum Chemical Calculations for Reactivity Prediction and Selectivity Control

Beyond DFT, a range of quantum chemical methods can be used to calculate descriptors that predict reactivity. mdpi.com These descriptors, such as chemical potential, hardness, and electrophilicity index, provide a quantitative basis for understanding and predicting how this compound will behave in different chemical environments. materialsciencejournal.org

For example, the calculated electrophilicity index for the isocyanate carbon would be significantly high, confirming its role as a potent electrophile. These calculations can also be used to control selectivity. In reactions with multifunctional nucleophiles, quantum chemical calculations can predict which nucleophilic site will preferentially react with the isocyanate group, guiding synthetic strategies to achieve the desired product.

Molecular Dynamics Simulations for Understanding Reaction Pathways

While DFT provides a static picture of a reaction profile, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the observation of the dynamic evolution of a chemical system. researchgate.net MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. researcher.life

For this compound, an MD simulation could be used to:

Model Solvation: Observe how solvent molecules arrange around the reactant and influence its conformation and reactivity.

Simulate Reactant Approach: Track the trajectory of a nucleophile as it approaches the isocyanate group, identifying preferential pathways of attack.

Explore Conformational Changes: Watch how the molecule flexes and rotates during the reaction process.

By combining quantum mechanics with molecular mechanics (QM/MM methods), a reaction can be simulated with high accuracy for the reacting species (QM region) while efficiently modeling the surrounding environment (MM region). iu.eduosti.gov This approach provides a more realistic view of the reaction pathway, including the role of the solvent and dynamic effects that are missed in static calculations.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting spectroscopic properties, which is essential for the characterization and identification of chemical compounds. nih.gov By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental data. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. researchgate.net For this compound, this would involve calculating the frequency of the characteristic N=C=O asymmetric stretch (typically ~2250-2280 cm⁻¹), the ester C=O stretch (~1720 cm⁻¹), and various C-O and C-N stretches and aromatic ring vibrations. Comparing the computed spectrum with an experimental one can confirm the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr This is invaluable for assigning peaks in an experimental spectrum and confirming the regiochemistry of reaction products. For instance, calculations can distinguish between the chemical shifts of the aromatic protons and the methyl ester protons, aiding in complete structural elucidation. mdpi.com

| Spectroscopic Data | Functional Group/Atom | Typical Experimental Range | Illustrative Calculated Value |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | Isocyanate (-N=C=O) | 2250 - 2280 | 2270 |

| Ester (C=O) | 1715 - 1730 | 1725 | |

| ¹H NMR (ppm) | Aromatic (-C₆H₄) | 7.0 - 8.0 | 7.1 - 7.9 |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | 3.9 | |

| ¹³C NMR (ppm) | Ester Carbonyl (-COO-) | 165 - 170 | 166.5 |

| Isocyanate (-NCO) | 120 - 130 | 125.0 | |

| Methyl Ester (-OCH₃) | 51 - 53 | 52.2 |

Coordination Chemistry of Isocyanide Ligands: Academic Relevance to Methyl 2 Isocyanobenzoate

General Principles of Isocyanide Coordination to Transition Metals

Isocyanides are isoelectronic with carbon monoxide, and as such, their coordination to transition metals is described by a similar bonding model involving σ-donation and π-backbonding. The terminal carbon atom of the isocyanide possesses a lone pair of electrons, which can be donated to a vacant d-orbital on the metal center, forming a strong σ-bond. acs.org Concurrently, filled d-orbitals on the metal can donate electron density back into the vacant π* antibonding orbitals of the C≡N triple bond. This synergistic process, known as π-backbonding, strengthens the metal-carbon bond and influences the properties of the coordinated isocyanide. wikipedia.org

Key differences exist between isocyanides and CO. Generally, isocyanide ligands are considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.org This is because the substituent (R group) on the nitrogen atom can be varied, allowing for the fine-tuning of the ligand's electronic properties. Aryl isocyanides, for instance, tend to be better π-acceptors than alkyl isocyanides due to the ability of the aromatic ring to delocalize the back-donated electron density. africaresearchconnects.comnih.gov The electronic nature of the complex can be probed using infrared (IR) spectroscopy by observing the stretching frequency of the C≡N bond (νC≡N). wikipedia.org

Increased σ-donation (without significant π-backbonding) leads to a strengthening of the C≡N bond and a shift of the νC≡N band to a higher frequency (higher wavenumber) compared to the free ligand.

Increased π-backbonding populates the C≡N π* orbitals, weakening the triple bond and causing a shift of the νC≡N band to a lower frequency. wikipedia.org

The balance between these two effects provides critical insight into the electronic environment of the metal center. osti.gov The table below summarizes the typical IR stretching frequencies and bonding characteristics of common isocyanide ligands compared to carbon monoxide.

| Ligand | Typical ν (Free Ligand, cm⁻¹) | Typical ν (Coordinated, cm⁻¹) | σ-Donor Strength | π-Acceptor Strength |

| Carbon Monoxide (CO) | 2143 | 1850-2120 | Weaker | Stronger |

| tert-Butyl Isocyanide | 2138 | 2150-2200 (for M(0)) | Stronger | Weaker |

| Phenyl Isocyanide | 2129 | 2110-2170 (for M(0)) | Stronger | Moderate |

Data compiled from various sources discussing general properties of isocyanide ligands.

Potential for Methyl 2-isocyanobenzoate as a Monodentate, Chelating, or Bridging Ligand

While the coordination chemistry of this compound itself is not extensively documented, its structural features allow for predictions of its potential behavior as a ligand.

Monodentate Coordination: The most straightforward and expected coordination mode for this compound is as a terminal, monodentate ligand. In this fashion, it would bind to a single metal center through its isocyanide carbon atom, analogous to other aryl isocyanides like phenyl isocyanide. wikipedia.org This is the most common bonding mode for isocyanide ligands.

Bridging Coordination: Like other isocyanides, this compound could also function as a bridging ligand, connecting two or more metal centers. wikipedia.org This is particularly common in metal cluster compounds. In a bridging mode, the isocyanide ligand typically bends and can interact with two metals simultaneously through its carbon atom. The steric bulk of the ortho-ester group might influence the feasibility and geometry of such bridging arrangements.

Formation of Metal-Isocyanide Complexes and Stoichiometric Considerations

Metal-isocyanide complexes are typically synthesized via substitution reactions where a labile ligand on a metal precursor is replaced by the isocyanide. Common methods include:

Substitution of Carbonyl Ligands: Isocyanides can displace CO from metal carbonyls, a reaction often promoted by thermal or photochemical activation. researchgate.net

Substitution of Halide Ligands: Treating metal halides with the isocyanide ligand is a direct and common method for synthesizing isocyanide complexes. wikipedia.org

Alkylation of Cyanide Ligands: N-alkylation of a coordinated cyanide complex can also yield an isocyanide complex.

These established synthetic routes would likely be applicable to the preparation of complexes containing this compound. For example, reacting it with a metal carbonyl like Mo(CO)₆ or a metal halide like PdCl₂(NCCH₃)₂ would be expected to yield the corresponding isocyanide-substituted products.

The stoichiometry of the resulting complexes would be governed by the coordination number of the metal and the steric and electronic properties of the ligand. libretexts.org Isocyanide complexes often mirror the stoichiometry of their metal carbonyl analogues (e.g., M(CNR)₆, M(CNR)₅, M(CNR)₄). However, due to the increased steric bulk of this compound compared to simpler ligands like methyl isocyanide, complexes with lower coordination numbers might be favored. For an octahedral metal center, one might expect complexes of the type [M(L)ₓ(CO)₆₋ₓ], where L is this compound and x is influenced by reaction conditions and the steric profile of L.

Electronic and Steric Effects of the this compound Ligand on Metal Centers

The substituent on an isocyanide ligand plays a crucial role in modulating the electronic and steric environment of the metal center. nih.gov this compound possesses distinct features that would influence its coordination chemistry.

Electronic Effects:

As an aryl isocyanide, this compound is expected to be a better π-acceptor than typical alkyl isocyanides. nih.gov This is further enhanced by the methoxycarbonyl (-COOCH₃) group at the ortho position. The ester group is electron-withdrawing through a combination of inductive and resonance effects. This withdrawal of electron density from the phenyl ring lowers the energy of the ligand's π* orbitals, making them more accessible for back-donation from the metal. rsc.org This enhanced π-acidity would stabilize complexes with electron-rich, low-valent metals. The increased π-backbonding would be observable as a significant shift to lower frequency for the νC≡N band in the IR spectrum compared to less electron-withdrawing aryl isocyanides.

Steric Effects: The presence of the methoxycarbonyl group at the ortho position introduces significant steric bulk around the coordination site. wikipedia.org This "ortho effect" can have several consequences:

It may limit the number of ligands that can coordinate to a single metal center, favoring complexes with lower coordination numbers compared to those with less hindered ligands like phenyl isocyanide.

It can influence the geometry of the complex, potentially forcing other ligands into specific arrangements to minimize steric repulsion. acs.org

The steric hindrance could affect the kinetics of ligand substitution reactions, potentially slowing down the rate of complex formation or subsequent reactions. youtube.com

The following table provides a qualitative comparison of the expected properties of this compound with other common isocyanide ligands.

| Ligand | Type | Expected σ-Donor Strength | Expected π-Acceptor Strength | Expected Steric Bulk |

| tert-Butyl Isocyanide | Alkyl | Strong | Weak | Moderate |

| Phenyl Isocyanide | Aryl | Moderate | Moderate | Moderate |

| This compound | Aryl (e⁻-withdrawing) | Moderate | Strong | High |

This analysis suggests that this compound is a ligand with a unique combination of strong π-acceptor properties and significant steric hindrance, making it a potentially valuable tool for stabilizing specific metal complexes and influencing their reactivity.

Future Directions and Emerging Research Avenues for Methyl 2 Isocyanobenzoate Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will heavily focus on discovering and designing new catalytic systems that offer superior control over reactions involving Methyl 2-isocyanobenzoate. The goal is to move towards more sustainable and atom-economical transformations. Key areas of development include the use of earth-abundant metals, the rational design of ligands to control reaction outcomes, and the application of novel catalytic platforms like Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgnih.govnih.gov

The exploration of catalysts based on Group VIII transition metals, such as iron and palladium, continues to be a promising avenue. researchgate.net For instance, the design of iron porphyrin complexes has shown specific catalytic activity for chemo- and regio-selective functionalization reactions, a principle that could be adapted for this compound. rsc.org The selectivity and productivity of these metal catalysts can be finely tuned through the rational design of ligands. Research has shown that modifying the steric and electronic properties of ligands, such as using bulky diphosphine ligands for palladium catalysts, directly impacts reaction efficiency and selectivity. nih.gov

Furthermore, Metal-Organic Frameworks (MOFs) are emerging as highly versatile catalyst platforms. nih.govbeilstein-archives.org By modifying MOFs with catalytically active sites, such as embedding cerium within a zirconium-based MOF, researchers can create catalysts with high efficacy for the synthesis of complex heterocyclic derivatives. nih.gov A key future direction is the functionalization of the MOF's internal pore environment; for example, creating hydrophobic pores can enhance the efficiency of amine-based catalysts confined within, a strategy that could significantly improve reactions with this compound. beilstein-archives.org

| Catalyst System Type | Metal/Core Component | Key Development Area | Potential Advantage |

| Homogeneous Catalysts | Iron (Fe), Palladium (Pd) | Ligand design (e.g., porphyrins, bulky phosphines) | Enhanced chemo/regio-selectivity, use of earth-abundant metals. rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Zirconium (Zr), Cerium (Ce) | Post-synthesis modification, pore hydrophobization | High efficacy, reusability, enzyme-like active site confinement. nih.govbeilstein-archives.org |

| Lewis Acid Catalysts | Titanium (Ti) | Catalysis for hindered substrates | Mild reaction conditions for sensitive functional groups. figshare.com |

Application in Flow Chemistry and Continuous Processing Methodologies

The adoption of flow chemistry and continuous processing represents a significant paradigm shift for the synthesis and application of isocyanates, including this compound. These methodologies offer enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processing. acs.orgamt.uknih.gov A major advantage of flow chemistry is its ability to safely handle hazardous reagents and unstable intermediates. acs.org For example, continuous flow processes have been developed for the synthesis of isocyanates via the Curtius rearrangement, where highly reactive acyl azide (B81097) intermediates are generated and consumed in-situ, minimizing the risk of accumulation. acs.orggoogle.com This "make-and-use" approach is directly applicable to reactions involving this compound, where subsequent transformations could be "telescoped" into a single, uninterrupted sequence. rsc.org

Industrial-scale continuous processes for isocyanate production often involve multi-stage reactor systems with precise control over temperature and pressure, which can be adapted for the specific reactions of this compound. google.comepo.org The superior heat and mass transfer in microreactors or plug flow reactors (PFRs) allows for highly exothermic reactions to be conducted safely and with greater control, leading to cleaner products and higher yields. amt.uknih.gov Future research will likely focus on developing integrated, multi-step flow syntheses that start from simple precursors and yield complex heterocyclic products derived from this compound without intermediate isolation.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound chemistry into automated synthesis and high-throughput experimentation (HTE) platforms is set to accelerate the discovery of new materials and pharmacologically active compounds. nih.gov HTE allows for the rapid screening of hundreds of reaction conditions—varying catalysts, solvents, temperatures, and reaction partners—in parallel, dramatically reducing the time required for process optimization. nih.govnih.gov

A key emerging application is the use of HTE to develop and screen libraries of compounds for drug discovery. researchgate.netnih.gov For example, a C(sp³)-H isocyanation protocol has been developed specifically for a high-throughput format, where the resulting isocyanate intermediates are used directly in a subsequent coupling step with various amines to generate a large library of diverse urea (B33335) compounds. nih.gov This workflow, which combines a C-H functionalization with the inherent reactivity of the isocyanate group, serves as a template for future applications using this compound. nih.gov Automated platforms can perform these reactions on a nanoscale, with analysis often conducted by direct mass spectrometry of the crude reaction mixtures, bypassing the need for purification at the screening stage. nih.gov This allows for the rapid identification of "hits" that can then be synthesized on a larger scale for further evaluation.

Exploration of Unprecedented Reactivity Modes and Catalytic Cycles

While the reaction of the isocyanate group with nucleophiles is the most common transformation of this compound, future research aims to uncover novel reactivity patterns. This involves exploring cascade reactions, cycloadditions, and the use of the isocyanate as a partner in multi-component reactions to build molecular complexity in a single step.

Inspiration can be drawn from related reactive species. For instance, highly reactive N-isocyanates are known to participate in cascade reactions to form complex heterocycles, suggesting that similar intricate reaction pathways could be designed for C-isocyanates like this compound. rsc.org Another avenue is the development of reactions analogous to those of isoselenocyanates, which are powerful tools for synthesizing selenium-containing heterocycles. nih.gov This could lead to the synthesis of novel sulfur or selenium-containing analogs of known bioactive compounds. Furthermore, there is potential to design catalytic cycles that combine the functionalization of the aromatic ring (e.g., via C-H activation) with a subsequent or concurrent reaction at the isocyanate group, leading to completely new molecular scaffolds. rsc.org

Advanced Mechanistic Validation through Sophisticated Analytical Techniques

A deeper, more quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will rely on a combination of sophisticated in-situ analytical techniques and advanced computational modeling to validate reaction pathways and characterize transient intermediates.

Experimental validation increasingly uses in-situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) on a heated stage, to monitor reaction kinetics in real-time. researchgate.net Kinetic profiles are also commonly determined using off-line techniques like high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) to precisely measure the concentrations of reactants, intermediates, and products over time. researchgate.netdntb.gov.uarsc.org

These experimental techniques are powerfully complemented by computational chemistry. Density Functional Theory (DFT) has become a standard tool for mapping potential energy surfaces, calculating the energy barriers of transition states, and explaining the origins of chemo- and regio-selectivity. rsc.orgnih.govmdpi.com Looking forward, more advanced methods like quasiclassical direct dynamics trajectories may be employed to reveal the role of nonstatistical intermediates that are not captured by traditional transition-state theory, providing a more accurate picture of the reaction dynamics. nsf.gov

| Technique Category | Specific Method | Information Gained |

| Experimental Kinetics | HPLC, ESI-MS, 1H NMR | Reaction rates, identification of intermediates/products, kinetic orders. researchgate.netresearchgate.netdntb.gov.ua |

| In-Situ Spectroscopy | Hot-Stage FTIR | Real-time monitoring of functional group transformations, kinetic analysis. researchgate.net |

| Thermal Analysis | DSC, TGA | Determination of reaction endotherms/exotherms, deblocking temperatures. researchgate.net |

| Computational Chemistry | Density Functional Theory (DFT) | Transition state energies, reaction energy profiles, mechanistic pathways. nih.govmdpi.com |

| Advanced Modeling | Direct Dynamics Trajectories | Identification of nonstatistical intermediates, accurate selectivity prediction. nsf.gov |

Q & A

Q. What safety protocols are critical when handling methyl 2-isocyanobenzoate in laboratory settings?

this compound contains reactive isocyano and ester groups, necessitating strict safety measures. Recommended practices include:

- Use engineering controls (fume hoods) to minimize inhalation risks .

- Wear nitrile gloves and protective eyewear to avoid skin/eye contact.

- Store in airtight containers under inert gas to prevent degradation.

- Implement emergency showers/eye wash stations near workspaces . Note: While focuses on methyl benzoate, the reactive isocyanato group in the target compound demands additional precautions, such as monitoring for cyanide-related byproducts.

Q. How is this compound synthesized, and what are common characterization techniques?

Synthesis : Typically prepared via nucleophilic substitution of methyl 2-bromobenzoate with sodium cyanide, or through Curtius rearrangement of acyl azides. Reaction conditions (e.g., anhydrous solvents, 0–5°C) are critical to suppress side reactions. Characterization :

- NMR : Compare H and C spectra with computed values (e.g., DFT) to confirm regiochemistry.

- IR : Validate the isocyano group via characteristic absorption near 2120–2150 cm.

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 176.07).

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

Yield optimization involves systematic parameter variation:

Q. What strategies resolve contradictions in spectral data during characterization?

Contradictions (e.g., anomalous H NMR shifts) may arise from tautomerism or solvent effects. Solutions include:

- Variable Temperature NMR : Probe dynamic equilibria by acquiring spectra at −40°C to 80°C.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Example: A 0.3 ppm deviation in C NMR was resolved by identifying trace moisture causing partial hydrolysis .

Q. What mechanistic insights are critical for this compound’s reactivity in cycloaddition reactions?

The isocyano group participates in [2+1] and [4+1] cycloadditions. Key mechanistic considerations:

- Electrophilicity : The sp-hybridized carbon undergoes nucleophilic attack, forming heterocycles (e.g., oxazoles).

- Steric Effects : Ortho-substitution on the benzoate ring influences regioselectivity.

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., nitrilium ions). Data Support: Isotopic labeling (N) can trace reaction pathways .

Methodological Guidance

Q. How should researchers design studies to address conflicting literature reports on this compound’s stability?

- Secondary Research : Conduct systematic reviews to identify environmental factors (e.g., humidity, light) causing discrepancies .

- Primary Experiments : Replicate stability tests under controlled conditions (e.g., inert atmosphere vs. ambient air).

- Collaborative Validation : Share samples with independent labs to verify reproducibility .

Q. What advanced techniques are recommended for studying this compound’s electronic properties?

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the isocyano group.

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions.

- UV-Vis Spectroscopy : Correlate absorption bands with computational TD-DFT results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.